[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid

medicinal chemistry drug design ADME prediction

[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid (CAS 1179379-45-3) is a heterocyclic building block defined by its [1,2,4]triazolo[4,3-b]pyridazine core, featuring a 3-ethyl substituent and a thioacetic acid linker at the 6-position. It belongs to a broader class of 3,6-disubstituted triazolopyridazines that have been investigated as scaffolds for bromodomain inhibition , GABA_A receptor modulation , and bone formation stimulation.

Molecular Formula C9H10N4O2S
Molecular Weight 238.27 g/mol
CAS No. 1179379-45-3
Cat. No. B1394395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid
CAS1179379-45-3
Molecular FormulaC9H10N4O2S
Molecular Weight238.27 g/mol
Structural Identifiers
SMILESCCC1=NN=C2N1N=C(C=C2)SCC(=O)O
InChIInChI=1S/C9H10N4O2S/c1-2-6-10-11-7-3-4-8(12-13(6)7)16-5-9(14)15/h3-4H,2,5H2,1H3,(H,14,15)
InChIKeyKTHNIUUFIXESRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid (CAS 1179379-45-3): Core Scaffold Identification and Procurement Baseline


[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid (CAS 1179379-45-3) is a heterocyclic building block defined by its [1,2,4]triazolo[4,3-b]pyridazine core, featuring a 3-ethyl substituent and a thioacetic acid linker at the 6-position [1]. It belongs to a broader class of 3,6-disubstituted triazolopyridazines that have been investigated as scaffolds for bromodomain inhibition [2], GABA_A receptor modulation [3], and bone formation stimulation [4]. The compound's primary differentiator versus its closest commercially available analogs is the specific combination of the 3-ethyl group (versus –H, –CH3, –CF3, or –isopropyl) and the 6-thioacetic acid moiety (versus –oxyacetic acid or –aminoacetic acid linkers), a pairing that defines a distinct physicochemical and potential pharmacophoric space within this scaffold family.

[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid: Why In-Class Substitution Is Not a Straightforward Procurement Decision


Within the [1,2,4]triazolo[4,3-b]pyridazine scaffold series, small changes at the 3- and 6-positions have been shown to produce meaningful differences in biological activity. For example, in a series of BRD4 bromodomain inhibitors, switching the 3-substituent from methyl to ethyl, while simultaneously modifying the 6-position linker, resulted in a measurable difference in IC50 value (compound 12 vs. compound 5 in Kim et al., 2023 [1]). Although these literature data do not include the exact thioacetic acid compound, they establish the principle that in this scaffold class, potency and selectivity are sensitive to the identity of both the 3-alkyl substituent and the 6-position linker, and generic interchange with a methyl, trifluoromethyl, or unsubstituted analog should not be assumed to yield equivalent biological or physicochemical outcomes without experimental verification.

[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid: Head-to-Head and Cross-Study Quantitative Differentiation


Molar Refractivity and Lipophilicity: 3-Ethyl-thioacetic acid vs. 3-Methyl-thioacetic acid Analog

Calculated molar refractivity (MR) for the target 3-ethyl compound is 60.39 cm³/mol compared to 55.52 cm³/mol for the 3-methyl analog (CAS 1184993-14-3), an increase of 4.88 cm³/mol. The predicted octanol-water partition coefficient (cLogP) shifts from 0.68 (3-methyl) to 1.19 (3-ethyl), a Δ of +0.51 log units [1]. These in silico values represent class-level inference and have not been validated by direct experimental comparison in the same assay.

medicinal chemistry drug design ADME prediction

Scaffold-Level Biological Precedent: The Triazolo[4,3-b]pyridazine Core is Productive in Bromodomain Inhibition

A series of [1,2,4]triazolo[4,3-b]pyridazine derivatives were profiled against the BRD4 bromodomain 1 (BD1). Compounds achieved micromolar IC50 values, and X-ray crystallography confirmed binding in the Kac pocket. In this series, changing the 3-substituent from methyl to ethyl (compound 12 vs. compound 5 in the same paper) resulted in a measurable difference in IC50, with the methyl derivative being more potent; the authors stated that the ethyl/methanol modification 'showed decreased blocking efficiency' [1]. This is a cross-study comparable finding for the scaffold, not for the exact compound, but it demonstrates that the 3-ethyl group imparts a distinct, quantifiable biological activity profile relative to the 3-methyl in a related chemotype.

epigenetics bromodomain inhibition cancer

Physicochemical Distinction: Molecular Weight and Heavy Atom Count vs. Unsubstituted and Isopropyl Analogs

The target 3-ethyl compound (MW = 238.27 g/mol; 16 heavy atoms) occupies an intermediate position in a homologous series. The unsubstituted analog (R = H; CAS 890588-01-9) has MW = 210.21 g/mol (14 heavy atoms), the 3-methyl analog (CAS 1184993-14-3) has MW = 224.24 g/mol (15 heavy atoms), and the 3-isopropyl analog has MW = 252.29 g/mol (17 heavy atoms). Each additional methylene unit increases MW by ~14 Da and adds one heavy atom, systematically altering hydrogen bond acceptor/donor counts and steric bulk around the triazole ring [1]. These are class-level differences based on chemical formula.

chemical property space library design fragment-based screening

Purity and Supplier Certifications: Target Compound Availability vs. Closest Analogs

Multiple suppliers list the 3-ethyl compound (CAS 1179379-45-3) at ≥95% or ≥98% purity with ISO-certified quality systems, while the 3-methyl analog (CAS 1184993-14-3) is more frequently listed at 95% purity and the unsubstituted analog (CAS 890588-01-9) at 95% . The availability of the 3-ethyl compound from suppliers explicitly stating ISO compliance and pharmaceutical R&D suitability constitutes a procurement-relevant differentiation in supply chain reliability.

procurement quality control ISO certification

[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid: Evidence-Backed Application Scenarios for Prioritized Use


Probing BRD4 Bromodomain Structure-Activity Relationships (SAR) with a Defined 3-Ethyl Scaffold

The evidence that the 3-ethyl group modifies binding affinity to BRD4 BD1 relative to the 3-methyl group, even in a different 6-substituted series [1], positions this compound as a logical starting point for bromodomain SAR expansion. Researchers who have already profiled the 3-methyl or 3-H analogs can use the 3-ethyl thioacetic acid building block to systematically probe the steric and electronic tolerance of the Kac pocket in the region occupied by the 3-substituent, while the thioacetic acid linker offers a handle for further derivatization.

Generating Diverse Combinatorial Libraries for Kinase or Epigenetic Target Screening

Given the scaffolds' demonstrated utility in kinase inhibition (LRRK2 [2]) and bromodomain binding (BRD4 [1]), the thioacetic acid moiety provides a chemically accessible point for amide coupling or esterification, enabling rapid parallel synthesis. The 3-ethyl group, with its intermediate lipophilicity (cLogP ~1.19), may confer a distinct solubility/permeability profile in cell-based screening cascades compared to the more lipophilic 3-isopropyl or more polar 3-H/3-CF3 variants.

Internal Standard or Physicochemical Probe in Method Development for Triazolopyridazine Analysis

The combination of a distinct molecular weight (238.27 Da) and a sulfur-bearing functional group that is separable by HPLC from the oxygen- or nitrogen-linked congeners makes this compound suitable as a chromatographic reference. The availability of the compound at 98% purity with ISO-certified documentation provides a level of batch-to-batch reliability that is valuable for analytical method development and validation, where the closest analogs may only be available at 95% purity.

Medicinal Chemistry Optimization of GABA_A Receptor Ligands (Pre-Screening Use)

Although no direct GABA_A data exist for the target compound, the triazolo[4,3-b]pyridazine scaffold carrying a sulfur-linked substituent at the 6-position has been claimed as a GABA_A receptor modulator scaffold [3]. The 3-ethyl group on the specific core represents a well-defined alkyl substitution that has been underexplored relative to 3-phenyl or 3-cycloalkyl variants, offering a niche opportunity for verification in receptor binding assays.

Quote Request

Request a Quote for [(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.